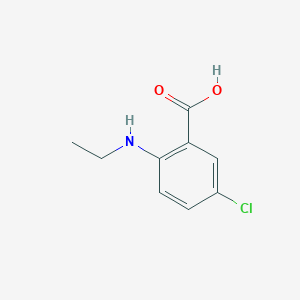

5-Chloro-2-(ethylamino)benzoic acid

Vue d'ensemble

Description

5-Chloro-2-(ethylamino)benzoic acid is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of benzoic acid, where the hydrogen atom at the 5th position of the benzene ring is replaced by a chlorine atom, and the hydrogen atom at the 2nd position is replaced by an ethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(ethylamino)benzoic acid typically involves the following steps:

Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the 5th position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Ethylation: The amino group is ethylated using ethyl iodide in the presence of a base such as potassium carbonate (K2CO3) to form the ethylamino group.

Hydrolysis: The final step involves hydrolysis to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common industrial methods include continuous flow reactors and batch reactors, which allow for better control of reaction parameters and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-2-(ethylamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the ethylamino group or the benzene ring.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced forms of the ethylamino group or the benzene ring.

Substitution: Compounds with different functional groups replacing the chlorine atom.

Applications De Recherche Scientifique

5-Chloro-2-(ethylamino)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 5-Chloro-2-(ethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atom can also participate in halogen bonding, influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-5-nitrobenzoic acid: Similar structure but with a nitro group instead of an ethylamino group.

5-Chloro-2-aminobenzoic acid: Similar structure but with an amino group instead of an ethylamino group.

2-Ethylamino-5-nitrobenzoic acid: Similar structure but with a nitro group instead of a chlorine atom.

Uniqueness

5-Chloro-2-(ethylamino)benzoic acid is unique due to the presence of both the chlorine atom and the ethylamino group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Activité Biologique

5-Chloro-2-(ethylamino)benzoic acid (CEBA) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of CEBA, focusing on its mechanisms, effects, and relevant findings from recent studies.

Chemical Structure and Properties

CEBA is characterized by the presence of a chlorine atom and an ethylamino group attached to a benzoic acid backbone. This unique structure confers distinct chemical properties that influence its biological activity.

- Chemical Formula : C9H10ClNO2

- Molecular Weight : 201.63 g/mol

- IUPAC Name : this compound

The biological activity of CEBA can be attributed to its ability to interact with various molecular targets within biological systems. The ethylamino group can form hydrogen bonds with biological macromolecules, while the chlorine atom may participate in halogen bonding, enhancing the compound's affinity for specific targets.

Interaction with Biological Targets

- Antimicrobial Activity : CEBA has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains. This effect is likely due to its ability to disrupt bacterial cell wall synthesis or membrane integrity.

- Anti-inflammatory Properties : Research indicates that CEBA may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

- Cytotoxic Effects : CEBA has demonstrated cytotoxicity against certain cancer cell lines, suggesting its potential role in cancer therapy.

Biological Activity Data

The following table summarizes key findings related to the biological activity of CEBA from various studies:

Antimicrobial Activity

A study conducted on the antimicrobial properties of CEBA revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was linked to the compound's ability to interfere with bacterial cell wall synthesis, making it a candidate for further development as an antibiotic agent.

Anti-inflammatory Effects

In vitro experiments demonstrated that CEBA reduced levels of pro-inflammatory cytokines in human cell cultures. This suggests that CEBA could be beneficial in treating inflammatory diseases, although further research is required to elucidate its precise mechanisms.

Cytotoxicity in Cancer Research

Research involving various cancer cell lines indicated that CEBA exhibited significant cytotoxic effects, with IC50 values suggesting effective inhibition of cell proliferation. These findings warrant further investigation into CEBA's potential as an anticancer agent.

Propriétés

IUPAC Name |

5-chloro-2-(ethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-11-8-4-3-6(10)5-7(8)9(12)13/h3-5,11H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSAJVLTBRCVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.